Anisaldehyde 4,5-dimethylthiazolyl-hydrazone
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Overview
Description
Anisaldehyde 4,5-dimethylthiazolyl-hydrazone is a chemical compound with the molecular formula C13H15N3OS It is a hydrazone derivative formed by the condensation of anisaldehyde and 4,5-dimethylthiazolyl hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anisaldehyde 4,5-dimethylthiazolyl-hydrazone typically involves the reaction of anisaldehyde with 4,5-dimethylthiazolyl hydrazine in an organic solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: Anisaldehyde 4,5-dimethylthiazolyl-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anisic acid, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Anisaldehyde 4,5-dimethylthiazolyl-hydrazone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Anisaldehyde 4,5-dimethylthiazolyl-hydrazone involves its interaction with various molecular targets and pathways. The compound’s hydrazone group can form reversible covalent bonds with biological molecules, affecting their function. It may also interact with metal ions, influencing enzymatic activities and other biochemical processes.
Comparison with Similar Compounds
Anisaldehyde hydrazone: A simpler hydrazone derivative with similar structural features.
4,5-Dimethylthiazolyl hydrazone: Another hydrazone compound with a thiazole ring.
Benzaldehyde hydrazone: A related compound with a benzaldehyde moiety instead of anisaldehyde.
Uniqueness: Anisaldehyde 4,5-dimethylthiazolyl-hydrazone stands out due to its unique combination of anisaldehyde and 4,5-dimethylthiazolyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-10(2)18-13(15-9)16-14-8-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOXUXVZZDMFQW-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C/C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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